molecular formula C10H7BrO4 B11800411 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid

2-((5-Bromobenzofuran-6-yl)oxy)acetic acid

Cat. No.: B11800411
M. Wt: 271.06 g/mol
InChI Key: YQTDTBNYQFONNR-UHFFFAOYSA-N
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Description

2-((5-Bromobenzofuran-6-yl)oxy)acetic acid is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a bromobenzofuran moiety attached to an acetic acid group, making it a unique compound with specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid typically involves the reaction of 5-bromobenzofuran with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the chloroacetic acid replaces the bromine atom on the benzofuran ring . The reaction conditions usually require heating and stirring to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromobenzofuran-6-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce benzofuran derivatives with different substituents .

Scientific Research Applications

2-((5-Bromobenzofuran-6-yl)oxy)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a lead compound for developing new therapeutic agents.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromobenzofuran moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetic acid group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the bromobenzofuran moiety and the acetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H7BrO4

Molecular Weight

271.06 g/mol

IUPAC Name

2-[(5-bromo-1-benzofuran-6-yl)oxy]acetic acid

InChI

InChI=1S/C10H7BrO4/c11-7-3-6-1-2-14-8(6)4-9(7)15-5-10(12)13/h1-4H,5H2,(H,12,13)

InChI Key

YQTDTBNYQFONNR-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC(=C(C=C21)Br)OCC(=O)O

Origin of Product

United States

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